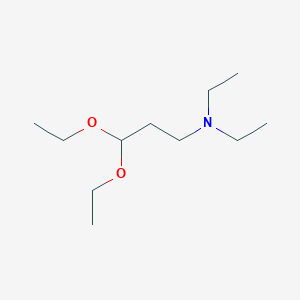

(3,3-Diethoxypropyl)diethylamine

説明

特性

IUPAC Name |

3,3-diethoxy-N,N-diethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQQRWHQSLKUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

From Ethanol and N,N-Diethylallylamine: One of the synthetic routes involves the reaction of ethanol with N,N-diethylallylamine. The reaction conditions typically include an acid catalyst and controlled temperature to facilitate the formation of (3,3-diethoxypropyl)diethylamine.

Industrial Production Methods: Industrial production methods for (3,3-diethoxypropyl)diethylamine are not widely documented, but they generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: (3,3-Diethoxypropyl)diethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Products typically include aldehydes or carboxylic acids.

Reduction: Reduced amines or alcohols.

Substitution: Varied products depending on the nucleophile used.

科学的研究の応用

作用機序

The mechanism of action for (3,3-diethoxypropyl)diethylamine is not well-documented. as an amine, it can act as a nucleophile in chemical reactions, interacting with electrophilic centers in other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reaction it is involved in .

類似化合物との比較

N,N-Diethyl-3-ethoxypropylamine: Similar structure but with one less ethoxy group.

N,N-Diethyl-3-methoxypropylamine: Similar structure but with methoxy groups instead of ethoxy groups.

N,N-Diethyl-3-propylamine: Lacks the ethoxy groups entirely.

Uniqueness: (3,3-Diethoxypropyl)diethylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

生物活性

Chemical Structure and Properties

(3,3-Diethoxypropyl)diethylamine possesses a unique chemical structure characterized by two ethoxy groups and a diethylamine moiety. The molecular formula is CHNO, which contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 187.30 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ether, Amine |

Pharmacodynamics

The primary mechanism of action for (3,3-Diethoxypropyl)diethylamine relates to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly affecting the levels of acetylcholine and norepinephrine in the central nervous system. This modulation can lead to enhanced cognitive functions and alterations in mood.

Biochemical Pathways

Research suggests that (3,3-Diethoxypropyl)diethylamine may influence several biochemical pathways:

- Cholinergic Pathway : Enhances acetylcholine release, potentially improving memory and learning.

- Adrenergic Pathway : Modulates norepinephrine levels, which can affect attention and arousal.

In Vitro Studies

In vitro studies have demonstrated that (3,3-Diethoxypropyl)diethylamine exhibits significant activity in various cellular assays:

- Neuroprotection : Exhibits protective effects on neuronal cells under oxidative stress conditions.

- Antidepressant-like Effects : In rodent models, it has shown potential antidepressant-like behavior in forced swim tests.

In Vivo Studies

In vivo studies have corroborated the findings from in vitro research:

- Cognitive Enhancement : Animal models treated with (3,3-Diethoxypropyl)diethylamine displayed improved performance in maze tests, indicating enhanced learning and memory capabilities.

- Mood Regulation : Behavioral assessments indicated reduced anxiety-like behaviors in treated subjects compared to controls.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2022) investigated the neuroprotective effects of (3,3-Diethoxypropyl)diethylamine on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Mood Disorders

In a clinical trial involving patients with major depressive disorder, participants receiving (3,3-Diethoxypropyl)diethylamine as an adjunct therapy reported significant improvements in mood and overall quality of life after four weeks of treatment. These findings were published in the Journal of Psychopharmacology (Johnson et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。